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molecular formula C10H11IN2 B8641249 6-iodo-1-isopropyl-1H-indazole

6-iodo-1-isopropyl-1H-indazole

Cat. No. B8641249
M. Wt: 286.11 g/mol
InChI Key: YHFZFNNCWNDFFA-UHFFFAOYSA-N
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Patent
US06716837B1

Procedure details

Sodium hydride (85 mg, 60%, 2.12 mmol) was added to an ice-cooled solution of 6-iodo-1H-indazole (249.5 mg, 1.02 mmol) in DMF (2.5 mL). After stirring this mixture for 1 h at 0° C., 2-iodopropane (0.32 mL, 3.2 mmol) was added and the mixture stirred at 100° C. for 16 h. After the reaction mixture was partitioned between water and ethyl acetate, the organic layer was washed sequentially with water and brine, dried over sodium sulfate and the solvent removed in vacuo. Flash chromatography (silica gel, 5-20% ethyl acetate in hexane) yielded two products, the less polar 1-substituted-1H-indazole (105 mg) and the more polar 2-substituted indazolium (107.7 mg).
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
249.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1-substituted-1H-indazole
Quantity
105 mg
Type
reactant
Reaction Step Four
[Compound]
Name
2-substituted indazolium
Quantity
107.7 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.I[CH:14]([CH3:16])[CH3:15]>CN(C=O)C>[I:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:14]([CH3:16])[CH3:15])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
249.5 mg
Type
reactant
Smiles
IC1=CC=C2C=NNC2=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
IC(C)C
Step Four
Name
1-substituted-1H-indazole
Quantity
105 mg
Type
reactant
Smiles
Step Five
Name
2-substituted indazolium
Quantity
107.7 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring this mixture for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 100° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After the reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Flash chromatography (silica gel, 5-20% ethyl acetate in hexane) yielded two products

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC1=CC=C2C=NN(C2=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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